2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile
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Overview
Description
2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile is a chemical compound with the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol It is characterized by the presence of a benzonitrile core substituted with fluoro, methoxy, and pyrazolylmethyl groups
Preparation Methods
The synthesis of 2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzonitrile core: Starting with a suitable aromatic precursor, the nitrile group is introduced via a nucleophilic substitution reaction.
Introduction of the fluoro and methoxy groups: These groups are typically introduced through electrophilic aromatic substitution reactions.
Attachment of the pyrazolylmethyl group: This step involves the formation of a pyrazole ring followed by its attachment to the benzonitrile core through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to certain enzymes or receptors, while the pyrazolylmethyl group can modulate its activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-fluoro-6-methoxy-4-(1H-pyrazol-1-ylmethyl)Benzonitrile include:
2-fluoro-6-methoxybenzonitrile: Lacks the pyrazolylmethyl group, which may reduce its binding affinity and specificity.
4-(1H-pyrazol-1-ylmethyl)benzonitrile: Lacks the fluoro and methoxy groups, which can affect its chemical reactivity and biological activity.
2-fluoro-4-(1H-pyrazol-1-ylmethyl)benzonitrile: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10FN3O |
---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-4-(pyrazol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C12H10FN3O/c1-17-12-6-9(5-11(13)10(12)7-14)8-16-4-2-3-15-16/h2-6H,8H2,1H3 |
InChI Key |
VSKQFCGGWYMHHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2C=CC=N2)F)C#N |
Origin of Product |
United States |
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